MALAT1 was initially discovered in metastatic lung adenocarcinoma cells and has since been identified in numerous other cancer types, including breast, liver, and pancreatic cancers. It is classified as a long non-coding RNA, which means it does not encode proteins but plays critical roles in regulating cellular processes such as gene expression, cell proliferation, and apoptosis. The compound MALAT1-IN-1 is synthesized to inhibit the function of MALAT1, thereby potentially reducing tumor growth and metastasis.
The synthesis of MALAT1-IN-1 involves several key steps:
MALAT1-IN-1's molecular structure typically includes a backbone that allows for effective binding to the RNA structure of MALAT1. While specific structural data for MALAT1-IN-1 may vary depending on the exact chemical composition used in its synthesis, it generally features:
The precise molecular formula and structure can be determined through spectroscopic methods following synthesis.
MALAT1-IN-1 primarily functions by engaging in specific interactions with the MALAT1 RNA molecule:
These reactions are crucial for understanding how MALAT1-IN-1 can modulate cellular responses in cancer contexts.
The mechanism through which MALAT1-IN-1 exerts its effects involves several steps:
The physical properties of MALAT1-IN-1 include:
Chemical properties include:
These properties are essential for determining the pharmacokinetics and bioavailability of the compound.
MALAT1-IN-1 has several promising applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2